molecular formula C7H9NO2 B12875823 N,2-dimethylfuran-3-carboxamide

N,2-dimethylfuran-3-carboxamide

Cat. No.: B12875823
M. Wt: 139.15 g/mol
InChI Key: RCIZSFLNVWFUBF-UHFFFAOYSA-N
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Description

N,2-dimethylfuran-3-carboxamide is a chemical compound belonging to the class of furan carboxamides It is characterized by a furan ring substituted with a carboxamide group at the 3-position and methyl groups at the N and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran with appropriate amide-forming reagents. One common method is the reaction of 2,5-dimethylfuran with an amine and a carboxylating agent under controlled conditions. For example, the reaction of 2,5-dimethylfuran with an amine such as methylamine and a carboxylating agent like carbon dioxide can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,2-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran-3-carboxamide: Similar structure but lacks the N-methyl substitution.

    N-methylfuran-3-carboxamide: Similar structure but lacks the 2-methyl substitution.

    Furan-3-carboxamide: Lacks both N-methyl and 2-methyl substitutions.

Uniqueness

N,2-dimethylfuran-3-carboxamide is unique due to the presence of both N-methyl and 2-methyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

N,2-dimethylfuran-3-carboxamide

InChI

InChI=1S/C7H9NO2/c1-5-6(3-4-10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9)

InChI Key

RCIZSFLNVWFUBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC

Origin of Product

United States

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